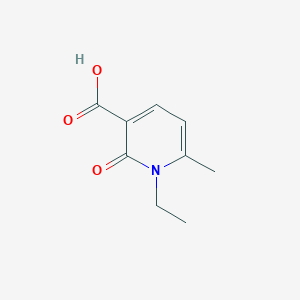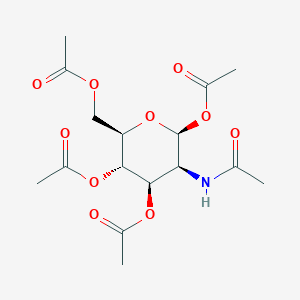![molecular formula C8H7BrN2O B1519154 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1053655-78-9](/img/structure/B1519154.png)
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
説明
“3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that has been studied for its potential activities against FGFR1, 2, and 3 . It’s part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed for targeting FGFR .
Synthesis Analysis
The synthesis of “3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” and its derivatives involves a structure-based design strategy . The 1H-pyrrolo[2,3-b]pyridine motif is kept as a hinge binder in the design of these potent FGFR inhibitors .Molecular Structure Analysis
The molecular structure of “3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” allows it to form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . The methoxyphenyl motif could potentially occupy the hydrophobic pocket in the ATP site and form van der Waals interactions with amino acid residues of the hydrophobic pocket .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are primarily related to its inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .科学的研究の応用
Cancer Therapeutics: FGFR Inhibitors
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and liver cancers. Compounds based on this structure have shown inhibitory activity against different cancer cell lines, making them promising candidates for developing new cancer treatments .
Breast Cancer Treatment
Specifically, in breast cancer research, derivatives of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine have demonstrated the ability to inhibit cell proliferation and induce apoptosis in breast cancer cells. They also significantly inhibited the migration and invasion of these cells, suggesting a potential role in preventing cancer metastasis .
Hepatocellular Carcinoma
In the context of liver cancer, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B hepatocellular carcinoma cells. This highlights the compound’s potential as a targeted therapy for liver cancer .
Modulators of mGluR5
Outside of oncology, 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has been used in the synthesis of oxazolidinone derivatives, which act as modulators of the mGluR5 receptor. These receptors are involved in various neurological processes, and modulating them can have therapeutic benefits for neurological disorders .
Organic Electroluminescent Devices
This compound also finds application in the field of materials science, particularly in the synthesis of organic electroluminescent devices. Its properties make it a valuable intermediate in creating components that emit light when an electric current is applied, which is fundamental for developing display technologies .
Gastrointestinal Drug Synthesis
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: serves as an important intermediate in the synthesis of cholinergic drugs. These drugs are used to treat gastrointestinal diseases by affecting the neurotransmitter acetylcholine, which plays a key role in muscle contraction and digestion .
作用機序
- Its overexpression is associated with aggressive cancers, making it an attractive target for anticancer therapies .
- Consequently, the altered pH environment affects cellular processes, including proliferation, migration, and angiogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is orally administered and absorbed in the gastrointestinal tract. It distributes to various tissues, including tumor sites. The compound undergoes hepatic metabolism, possibly via cytochrome P450 enzymes. Elimination occurs primarily through urine and feces. The compound’s bioavailability depends on its solubility and stability .
Result of Action
Action Environment
将来の方向性
特性
IUPAC Name |
3-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODGIIDEORCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653331 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053655-78-9 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)
![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)


![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)
![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)



